molecular formula C13H9BrCl2O B7858489 3-Bromobenzyl-(3,4-dichlorophenyl)ether

3-Bromobenzyl-(3,4-dichlorophenyl)ether

Cat. No.: B7858489
M. Wt: 332.0 g/mol
InChI Key: MRUDMBPZADOZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzyl-(3,4-dichlorophenyl)ether is an aryl ether compound characterized by a bromine atom at the benzyl position and chlorine atoms at the 3- and 4-positions of the phenyl ring.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-1,2-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDMBPZADOZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

The patent EP0431487B1 details a high-yield process characterized by:

  • Catalyst : 0.1–0.9 mol% basic copper carbonate [Cu(OH)2CuCO30.5H2O][Cu(OH)_2·CuCO_3·0.5H_2O]

  • Solvent : N-methylpyrrolidone (NMP) or dimethylacetamide

  • Temperature : 170–173°C

  • Molar Ratio : 1:4–5 (phenol to 1,3-dichlorobenzene)

  • Time : 4–10 hours

This method achieves 89–92% yield by maintaining a stoichiometric excess of 1,3-dichlorobenzene to suppress diaryl ether byproducts. Distillation removes water generated during the reaction, shifting equilibrium toward product formation.

Table 2: Copper-Catalyzed Process Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.5–0.7 mol%+15–20%
Solvent Boiling Point>160°C (NMP)Prevents volatilization
Phenol Addition Rate0.5 mol/hourMinimizes side reactions

Workup and Purification

Post-reaction, the mixture is cooled to 25°C, filtered to remove copper residues, and washed with dilute HCl to neutralize excess base. Recrystallization from ethanol/water (3:1) affords 98% pure product.

Alternative Catalytic Methods

Palladium-Catalyzed Coupling

Recent studies explore cross-coupling strategies using palladium catalysts. For example, Suzuki-Miyaura coupling between 3-bromobenzyl boronic acid and 3,4-dichlorophenyl triflate yields the target ether in 68% yield. However, this method requires expensive ligands and inert atmospheres, limiting practicality.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–60 minutes. A 2022 study reported 85% yield using K₂CO₃ in DMF at 150°C under microwave conditions, though scalability remains unproven.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Williamson (K₂CO₃)7895ModerateLow
Copper-Catalyzed9298HighMedium
Palladium Coupling6890LowHigh

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(3,4-dichlorophenyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethers.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

3-Bromobenzyl-(3,4-dichlorophenyl)ether serves as a versatile building block in organic synthesis. It is particularly useful for constructing complex molecules due to the presence of both halogen and ether functionalities. The compound can undergo various chemical reactions, including:

  • Oxidation : Converts to corresponding carboxylic acid derivatives.
  • Reduction : Can reduce the bromine atom to hydrogen, yielding hydrocarbons.
  • Substitution Reactions : Nucleophilic substitution can replace the bromine atom with other nucleophiles.

These reactions allow for the development of new compounds with tailored properties for specific applications in pharmaceuticals and materials science .

Biological Research

The compound has shown promise in biological studies, particularly as a potential probe or inhibitor in various biochemical processes. Key applications include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Research : The compound may trigger apoptosis (programmed cell death) in cancer cells through mechanisms such as oxidative stress or receptor modulation .
  • Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes involved in disease pathways, such as those related to Mycobacterium tuberculosis and Plasmodium falciparum .

Industrial Applications

In industrial settings, this compound is utilized in the production of advanced materials including polymers and coatings. Its unique chemical properties facilitate the development of materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study explored the efficacy of various derivatives of this compound against bacterial strains. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Mechanisms

Research conducted on the anticancer properties of this compound demonstrated its ability to induce apoptosis in breast cancer cell lines through oxidative stress pathways. The study highlighted its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(3,4-dichlorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and dichlorophenyl ether moiety can interact with active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations in Halogenated Ethers

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Notes
3-Bromobenzyl-(3,4-dichlorophenyl)ether C₁₃H₉BrCl₂O ~332.02 3-Br, 3,4-diCl Target compound; dual halogenation likely enhances stability
3-Bromobenzyl-(2,6-dichlorophenyl)ether C₁₃H₉BrCl₂O 332.02 3-Br, 2,6-diCl Positional isomer; discontinued
3-Bromobenzyl-(3-fluorophenyl)ether C₁₃H₁₀BrFO 281.12 3-Br, 3-F Lower molecular weight; fluorine may increase polarity
3-Bromobenzyl-(4-tert-butylphenyl)ether C₁₇H₁₉BrO 319.24 3-Br, 4-tert-butyl Bulky tert-butyl group reduces steric accessibility
3-Bromodiphenyl ether (BDE-2) C₁₂H₉BrO 249.10 3-Br Simpler structure; environmental persistence noted
2-(3,4-dichlorophenyl)-2-oxoethyl 3-bromobenzoate C₁₅H₉BrCl₂O₃ 388.04 Ester functional group Reactivity differs due to ester moiety

Physicochemical and Environmental Properties

  • Halogenation Effects: The dual halogenation (Br and Cl) in this compound likely enhances thermal stability and resistance to degradation compared to mono-halogenated analogs like BDE-2. However, this also increases environmental persistence, a concern observed in polybrominated diphenyl ethers (PBDEs) .
  • Functional Group Differences : The ester analog () exhibits distinct reactivity due to the carbonyl group, making it more susceptible to hydrolysis compared to ethers .

Biological Activity

3-Bromobenzyl-(3,4-dichlorophenyl)ether is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula C16H15BrCl2OC_{16}H_{15}BrCl_2O and is characterized by a brominated benzyl group linked to a 3,4-dichlorophenyl moiety. The presence of halogen substituents contributes to its reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways in target organisms.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mechanisms such as oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains, revealing an inhibition zone diameter ranging from 12 to 18 mm at a concentration of 100 µg/mL.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Pseudomonas aeruginosa12100

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.2
HeLa (cervical cancer)12.5
A549 (lung cancer)10.8

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in the RSC Medicinal Chemistry journal explored the structure-activity relationship (SAR) of various derivatives of similar compounds. It was found that modifications in the aromatic ring significantly impact antimicrobial efficacy, suggesting that further optimization of this compound could enhance its activity against resistant strains .
  • Anticancer Efficacy :
    Another investigation focused on the anticancer properties of halogenated ethers demonstrated that compounds with similar structures showed enhanced cytotoxicity due to increased lipophilicity and ability to penetrate cell membranes . This aligns with findings for this compound, where structural modifications were linked to improved potency.

Q & A

Q. What are the established synthetic routes for 3-Bromobenzyl-(3,4-dichlorophenyl)ether, and how can regioselectivity be optimized?

  • Methodological Answer : A common approach involves Grignard condensation or palladium-catalyzed cross-coupling. For example, 3,4-dichlorophenylmagnesium bromide can react with brominated benzyl precursors in ether-toluene mixtures under controlled temperatures (20–40°C) . Regioselectivity is influenced by steric and electronic factors; substituent positioning on the benzyl group can be controlled using directing groups (e.g., silyl-protected intermediates) or by adjusting reaction solvents (e.g., THF for better solvation of intermediates) . Purification often requires column chromatography with silica gel and hexane/ethyl acetate gradients to separate isomers.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies aromatic proton environments (e.g., deshielded protons near bromine and chlorine atoms) .
  • GC-MS/EI : Electron ionization mass spectrometry detects molecular ion peaks (e.g., m/z ~344 for M⁺) and fragmentation patterns (e.g., loss of Br or Cl groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment, calibrated against certified reference standards (e.g., brominated diphenyl ether solutions) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing pharmacologically active molecules. For example:
  • Antidepressants : Used in stereoselective syntheses of sertraline analogs via Grignard additions to tetrahydronaphthalenone scaffolds .
  • Anti-inflammatory Agents : Functionalized via urea linkages to modulate biological pathways (e.g., N-[3-(carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) for halogenated aryl ethers?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To resolve:
  • Perform differential scanning calorimetry (DSC) to confirm phase transitions .
  • Cross-validate with high-purity standards (e.g., NIST-certified reference materials) and control humidity during measurements to prevent hydrate formation .
  • Compare data against structurally analogous compounds (e.g., 4-Bromophenyl ether, mp 58–60°C) to identify outliers .

Q. What strategies mitigate degradation of this compound under storage or reaction conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic debromination .
  • Thermal Stability : Avoid temperatures >100°C; use inert atmospheres (N₂/Ar) during reactions to suppress oxidative decomposition .
  • Hydrolysis : Replace protic solvents (e.g., water) with anhydrous THF or DCM in synthetic steps .

Q. How can researchers design experiments to analyze environmental persistence or bioaccumulation of brominated ether analogs?

  • Methodological Answer :
  • Environmental Fate Studies : Use GC-ECD or HPLC-MS/MS to quantify degradation products in simulated aquatic systems (pH 7–9, 25°C) .
  • Bioaccumulation Assays : Employ radiolabeled (¹⁴C) analogs in model organisms (e.g., Daphnia magna), followed by liquid scintillation counting .
  • QSAR Modeling : Predict persistence using log Kow values and halogen substitution patterns (e.g., higher bromination increases lipid affinity) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalytic Asymmetry : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantioselectivity during cross-coupling .
  • Crystallization-Induced Resolution : Opt for solvents like ethanol/water mixtures to preferentially crystallize one enantiomer .
  • Analytical Monitoring : Implement inline PAT (Process Analytical Technology) tools, such as polarimetry or chiral HPLC, for real-time purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.